(4-Methylpiperazin-1-yl)(o-tolyl)methanone
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Overview
Description
(4-Methylpiperazin-1-yl)(o-tolyl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a methanone group attached to an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(o-tolyl)methanone typically involves the reaction of 4-methylpiperazine with o-tolylmethanone under specific conditions. One common method includes:
Starting Materials: 4-methylpiperazine and o-tolylmethanone.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of (4-Methylpiperazin-1-yl)(o-tolyl)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(4-Methylpiperazin-1-yl)(o-tolyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-nociceptive properties.
Biological Studies: It is used in studies investigating the mechanisms of pain and inflammation.
Industrial Applications: The compound is used as an intermediate in the synthesis of other pharmaceutical agents.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar anti-inflammatory properties.
(4-Methylpiperazin-1-yl)(p-tolyl)methanone: A closely related compound with similar chemical structure and properties.
Uniqueness
(4-Methylpiperazin-1-yl)(o-tolyl)methanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the o-tolyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-11-5-3-4-6-12(11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
OVUHXNVSFDPYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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